A3AR antagonist 4

Adenosine Receptor Pharmacology Radioligand Binding Assay GPCR Antagonist Screening

Researchers face significant experimental risk when substituting A3AR antagonists due to interspecies pharmacological divergence. A3AR antagonist 4 eliminates this uncertainty with experimentally validated, reproducible binding parameters. - Quantified human A3AR affinity (Ki = 30.8 nM) with documented 6.6-fold selectivity over hA1AR (Ki = 203 nM). - Structurally tractable pyrazolo[3,4-c]quinolin-4-one scaffold (MW 261.28, cLogP 2.87) enabling SAR exploration. - In stock for immediate dispatch with comprehensive quality documentation.

Molecular Formula C16H11N3O
Molecular Weight 261.28 g/mol
CAS No. 109740-09-2
Cat. No. B185822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA3AR antagonist 4
CAS109740-09-2
Synonyms2-PHENYL-2,5-DIHYDRO-4H-PYRAZOLO[3,4-C]QUINOLIN-4-ONE
Molecular FormulaC16H11N3O
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C3C4=CC=CC=C4NC(=O)C3=N2
InChIInChI=1S/C16H11N3O/c20-16-15-13(12-8-4-5-9-14(12)17-16)10-19(18-15)11-6-2-1-3-7-11/h1-10H,(H,17,20)
InChIKeyISMLHIIGSRUCOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.7 [ug/mL] (The mean of the results at pH 7.4)

A3AR Antagonist 4: Binding Profile and Identity


A3AR antagonist 4 (CAS 109740-09-2), also designated as Compd 1, is a synthetic small-molecule ligand belonging to the 2-arylpyrazolo[3,4-c]quinolin-4-one structural class that targets the human adenosine A3 receptor (hA3AR) . The compound is characterized by a fused tricyclic pyrazoloquinoline core with a phenyl substituent at the 2-position, conferring a molecular formula of C16H11N3O and a molecular weight of 261.28 g/mol . In radioligand binding assays using human recombinant receptors, this compound demonstrates submicromolar affinity for the hA3AR with a Ki value of 30.8 nM, while exhibiting comparatively weaker affinity for the hA1 adenosine receptor subtype (Ki = 203 nM) . The compound has been cited in research literature investigating cerebral ischemia models . However, publicly available peer-reviewed data regarding in vivo pharmacokinetics, functional efficacy, or selectivity against hA2A and hA2B subtypes for this specific compound remain limited at the time of this assessment.

1 hA3AR antagonist with defined binding affinity and selectivity margin for human recombinant receptor studies.
2 Pyrazoloquinolinone scaffold suited for medicinal chemistry optimization and structure-activity relationship exploration.
3 Applicable in cerebral ischemia research models requiring human-target validation; species-specific binding data review advised.

A3AR Antagonist 4 Substitution Limitations


Substitution among A3 adenosine receptor antagonists is not straightforward and carries significant experimental risk due to well-documented interspecies pharmacological divergence and structural determinant variability [1]. The hA3AR shares as little as 70% sequence identity with rodent orthologs, and numerous heterocyclic antagonists demonstrating nanomolar affinity at human A3AR are inactive or weakly active at rat and mouse A3ARs [1]. Furthermore, A3AR antagonists derived from distinct chemical scaffolds—including pyrazoloquinolines, dihydropyridines, triazoloquinazolines, and pyrazinones—exhibit divergent selectivity fingerprints against A1, A2A, and A2B subtypes as well as varying off-target profiles that cannot be inferred from A3AR potency alone [2]. The procurement value of A3AR antagonist 4 specifically resides in its quantifiable hA3AR affinity (Ki = 30.8 nM) and its measured selectivity margin relative to hA1AR (6.6-fold), which are experimentally determined parameters not shared by other in-class antagonists without comparable validation data . Researchers relying on alternative A3AR ligands without verified species-specific binding data or equivalent selectivity documentation risk generating non-reproducible or artifact-prone results, particularly when translating findings between human and rodent model systems.

Species-Dependent Pharmacology
hA3AR affinity may not translate to rodent orthologs; many human-potent antagonists are inactive in mouse or rat A3AR assays.
Scaffold-Dependent Selectivity
A1, A2A, and A2B subtype selectivity fingerprints vary across pyrazoloquinoline, dihydropyridine, and triazoloquinazoline chemotypes and cannot be inferred from A3AR potency alone.
Incomplete Multi-Subtype Data
Alternative A3AR ligands lacking verified hA2A/hA2B binding data or selectivity documentation may introduce confounded interpretation in subtype-profiling studies.

A3AR Antagonist 4: Comparator Differentiation


hA3AR Binding Affinity vs. Antagonist 3

In human recombinant adenosine receptor binding assays, A3AR antagonist 4 demonstrates a Ki of 30.8 nM at the hA3AR, which represents a modestly improved affinity compared to the structurally distinct A3AR antagonist 3 (compound 21) that exhibits a Ki of 37 nM . Both compounds were evaluated under comparable radioligand binding conditions using human recombinant receptors, enabling a direct cross-study quantitative comparison .

hA3AR Binding Affinity
Cross-study comparable
Ki = 30.8 nM vs. comparator Ki = 37 nM (Δ 6.2 nM; ~17% lower)
Supports reduced compound consumption per assay in high-throughput screening.
Radioligand binding assay using human recombinant A3AR.
Adenosine Receptor Pharmacology Radioligand Binding Assay GPCR Antagonist Screening

hA3/hA1 Selectivity Comparison

A3AR antagonist 4 exhibits an hA1 Ki of 203 nM, yielding an hA1/hA3 selectivity ratio of 6.6-fold . In contrast, A3AR antagonist 3 demonstrates substantially greater hA1 Ki values of 2.22 μM (2,220 nM), corresponding to a 60-fold selectivity window . This quantitative difference represents an approximately nine-fold greater selectivity margin for A3AR antagonist 3 over the hA1 receptor compared to A3AR antagonist 4 .

hA3/hA1 Selectivity
Cross-study comparable
6.6-fold selectivity (hA1 Ki = 203 nM) vs. comparator 60-fold (hA1 Ki = 2,220 nM)
May support studies where dual A3/A1 antagonism or cost considerations are prioritized over higher selectivity.
Radioligand binding assays using human recombinant A3 and A1 receptors.
Receptor Subtype Selectivity A1 Adenosine Receptor Off-Target Profiling

Scaffold and Physicochemical Differentiation

The majority of widely studied A3AR antagonists are derived from polyheteroaromatic scaffolds that have been explicitly characterized as exhibiting poor pharmacokinetic properties [1]. A3AR antagonist 4 features a comparatively simple pyrazolo[3,4-c]quinolin-4-one core with a molecular weight of 261.28 g/mol and a calculated LogP of 2.87, representing a substantially reduced molecular complexity relative to many larger polyheteroaromatic A3AR antagonists . The structural simplicity of this scaffold class has been recognized as a desirable feature for overcoming the pharmacokinetic liabilities associated with more complex polyheteroaromatic systems [1].

Scaffold & Physicochemical Differentiation
Class-level inference
MW = 261.28 g/mol; cLogP = 2.87; simpler pyrazoloquinolinone core vs. polyheteroaromatic class reference.
Reported scaffold simplicity may offer a more tractable starting point for PK optimization; direct PK data not available.
Physicochemical calculation; literature assessment of polyheteroaromatic scaffold liabilities.
Medicinal Chemistry Drug-like Properties Physicochemical Profiling

hA2A/hA2B Selectivity Data Gap

No publicly available binding data exist for A3AR antagonist 4 against the hA2A or hA2B adenosine receptor subtypes. This stands in contrast to A3AR antagonist 3, for which hA2A Ki (7.73 μM) and hA1 Ki (2.22 μM) have both been experimentally determined, establishing a clear selectivity profile across three adenosine receptor subtypes . The absence of hA2A and hA2B data for A3AR antagonist 4 introduces experimental uncertainty that must be explicitly acknowledged in study design and manuscript methods sections.

hA2A/hA2B Selectivity Data Gap
Data to verify
hA2A and hA2B binding not reported; comparator has hA2A Ki = 7.73 μM, hA1 Ki = 2.22 μM.
Multi-subtype selectivity context is incomplete; investigators should acknowledge this gap as a study limitation.
Literature and vendor datasheet survey as of 2026.
Receptor Profiling Gaps A2A Adenosine Receptor A2B Adenosine Receptor

A3AR Antagonist 4 Research Applications


In Vitro hA3AR Profiling

Investigators conducting radioligand binding displacement assays or functional cAMP inhibition studies using human recombinant A3AR may consider A3AR antagonist 4 for applications where hA1 cross-reactivity at concentrations below 100 nM is acceptable. With a measured hA3 Ki of 30.8 nM and an hA1 Ki of 203 nM, the compound provides a 6.6-fold selectivity window that is adequate for many primary screening campaigns and secondary validation experiments in heterologous expression systems . Researchers should note that at concentrations approaching or exceeding 200 nM, hA1 receptor engagement becomes increasingly probable, necessitating appropriate control experiments or parallel testing with A1-selective antagonists to deconvolute observed effects .

Cerebral Ischemia Research

A3AR antagonist 4 has been specifically cited in research literature examining cerebral ischemia and may be applicable in stroke and neuroprotection studies utilizing human cell lines or humanized model systems . The compound's primary validation lies in human A3AR binding, and its utility is therefore optimized for human-relevant experimental paradigms rather than rodent ischemia models, given the well-documented species divergence in A3AR pharmacology that renders many human-potent A3AR antagonists ineffective in mouse and rat systems [1]. Investigators planning in vivo rodent stroke studies should first confirm cross-species binding activity for this specific compound before committing to large-scale animal experiments.

Pyrazoloquinolinone Scaffold Optimization

A3AR antagonist 4 represents a chemically tractable pyrazolo[3,4-c]quinolin-4-one core scaffold with a molecular weight of 261.28 g/mol and a calculated LogP of 2.87 that may serve as a lead-like starting point for structure-activity relationship exploration [1]. The compound's modest A1 selectivity (6.6-fold) identifies clear optimization vectors: structural modifications at the 2-phenyl position or quinolinone ring system could be pursued to enhance hA1 selectivity while maintaining or improving hA3 affinity . The relative structural simplicity of this scaffold compared to polyheteroaromatic A3AR antagonists may offer advantages in synthetic accessibility and physicochemical optimization, though this assertion remains inferential pending direct comparative PK data [2].

Comparative Tool Compound Studies

For research programs requiring a panel of A3AR antagonists with varied selectivity profiles to dissect receptor subtype contributions in complex biological systems, A3AR antagonist 4 provides a defined intermediate-selectivity data point (hA3 Ki = 30.8 nM; hA1 Ki = 203 nM; 6.6-fold) that can be contrasted against higher-selectivity agents such as A3AR antagonist 3 (hA3 Ki = 37 nM; hA1 Ki = 2,220 nM; 60-fold) [1]. This comparative framework enables dose-response experiments where the contribution of hA1 antagonism to observed phenotypes can be systematically evaluated by comparing outcomes across compounds with differing selectivity margins, provided that compound exposures are carefully matched [1].

Application
Selection Property
Validation Focus
In vitro hA3AR profiling
Defined hA3 affinity and 6.6-fold hA1 selectivity margin
hA1 cross-reactivity at concentrations above 100 nM; confirm with A1-selective antagonist controls
Cerebral ischemia research
Human A3AR binding validation; cited in ischemia literature
Cross-species binding activity verification required before rodent in vivo studies
Pyrazoloquinolinone scaffold optimization
Low molecular weight, moderate cLogP, and synthetic tractability
A1 selectivity improvement vectors; direct PK characterization
Comparative tool compound studies
Intermediate-selectivity data point within a varied antagonist panel
Exposure-matched dose-response design to deconvolute A1 contribution

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